molecular formula C9H14N2 B051507 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole CAS No. 114425-71-7

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole

Cat. No.: B051507
CAS No.: 114425-71-7
M. Wt: 150.22 g/mol
InChI Key: WNKIONISJOAGGC-UHFFFAOYSA-N
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Description

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a seven-membered ring fused with a pyrazole ring. This structural feature imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,3-diketones with hydrazines under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as nano-ZnO have been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3(5)-Aminopyrazoles: These compounds are structurally similar but have an amino group at the 3 or 5 position.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a fused pyrimidine ring, making them structurally related but with different chemical properties.

Uniqueness

3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole is unique due to its seven-membered ring fused with a pyrazole ring. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-8-5-3-2-4-6-9(8)11-10-7/h2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKIONISJOAGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCCCC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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